![molecular formula C9H12N2O3 B1438593 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038375-57-3](/img/structure/B1438593.png)
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid, also known as 4-CPB, is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research. 4-CPB is a cyclopropyl oxadiazole derivative that can be synthesized from readily available starting materials. It is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-oxadiazole moiety have been studied for their antibacterial properties. For instance, pyrazole/1,2,4-oxadiazole conjugate ester derivatives have shown activity against Gram-negative bacterial strains .
Anti-Trypanosomal Agents
The 1,2,4-oxadiazole derivatives have also been evaluated for their anti-trypanosomal activity. Molecular docking studies suggest that these compounds could inhibit Trypanosoma cruzi cysteine protease cruzain .
Synthesis of Pharmaceutically Important Molecules
The synthesis methods for 1,2,4-oxadiazoles at ambient temperature are particularly valuable for creating pharmaceutically important molecules. These methods are practical and can be applied to various organic compounds .
Agricultural Chemicals
Although related to 1,3,4-Oxadiazoles, these compounds have been used in agriculture due to their insecticidal, fungicidal and herbicidal properties. This suggests that 1,2,4-oxadiazole derivatives could also find applications in this field .
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)3-1-2-7-10-9(11-14-7)6-4-5-6/h6H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQSOGUMAKKGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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